molecular formula C19H16ClN3O4S B2831954 1-(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-nitrophenoxy)ethanone CAS No. 304643-43-4

1-(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-nitrophenoxy)ethanone

Cat. No.: B2831954
CAS No.: 304643-43-4
M. Wt: 417.86
InChI Key: NHLLXSHOYVOELI-UHFFFAOYSA-N
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Description

1-(4-((4-Chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-nitrophenoxy)ethanone is a pyrazole-based compound featuring a 4-chlorophenylthio group at the 4-position of the pyrazole ring and a 2-nitrophenoxy substituent on the ethanone moiety. Its molecular structure combines electron-withdrawing (nitro, chloro) and sulfur-containing groups, which are critical for modulating biological activity and physicochemical properties.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-(2-nitrophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-12-19(28-15-9-7-14(20)8-10-15)13(2)22(21-12)18(24)11-27-17-6-4-3-5-16(17)23(25)26/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLLXSHOYVOELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)COC2=CC=CC=C2[N+](=O)[O-])C)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-nitrophenoxy)ethanone involves multiple steps, typically starting with the preparation of the pyrazole ring. The chlorophenylthio group is introduced through a nucleophilic substitution reaction, while the nitrophenoxy group is added via an etherification reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenylthio group can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-nitrophenoxy)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-nitrophenoxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Insights :

  • Sulfur vs. Diazenyl Linkages: Replacing the thioether (S-linkage) in the target compound with a diazenyl (N=N) group (e.g., Compound 22) alters electronic properties and steric bulk.
  • Nitro Group Positioning: The 2-nitrophenoxy group in the target compound contrasts with the 4-nitrophenyl group in ’s analogues. Ortho-substitution may sterically hinder interactions but improve redox activity.

Antimicrobial Activity

Data from highlight the impact of substituents on activity:

Compound (Example) MIC (µg/mL) Against E. coli MIC (µg/mL) Against S. aureus Key Substituent
Target Compound Not reported Not reported 4-(4-Cl-C6H4S), 2-NO2-C6H3O
Compound 22 6.25 12.5 4-(4-Cl-C6H4N=N)
Ciprofloxacin (Standard) 0.78 1.56 -
  • The diazenyl group in Compound 22 confers superior Gram-negative activity compared to the target compound’s thioether, possibly due to enhanced membrane interaction or metal chelation .

DNA Photocleavage

  • The target compound’s 2-nitrophenoxy group may mimic the DNA-intercalating properties of ’s 4-nitrophenyl analogues, which degrade supercoiled (SC) and open-circular (OC) DNA at 1 µg under UV .

Physicochemical Properties

  • Thermal Stability : Pyrazole derivatives with sulfur linkages (e.g., ’s Compound 28) exhibit higher melting points (~180°C) than diazenyl analogues (~160°C), suggesting stronger intermolecular forces .

Biological Activity

The compound 1-(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-nitrophenoxy)ethanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into the synthesis, structural characteristics, and biological activities of this compound, including its efficacy in various biological assays and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process that typically includes the reaction of 4-chlorophenyl thio compounds with 3,5-dimethyl-1H-pyrazole derivatives. The final product is characterized by its unique structural motifs that include a pyrazole ring and a nitrophenoxy group.

Structural Data

The crystal structure analysis reveals several key features:

  • The pyrazole ring is nearly coplanar with the attached phenyl groups, which enhances its stability and reactivity.
  • The presence of electron-withdrawing groups such as chlorine and nitro contributes to the compound's overall electronic properties, affecting its biological interactions.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC18H14Cl2N2OS
Molecular Weight372.28 g/mol
Melting Point441–443 K
Crystal SystemMonoclinic
Space GroupP2(1)/c

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Case Study: Antitumor Efficacy

In vitro studies on various cancer cell lines (e.g., A431 and Jurkat cells) demonstrated that the compound has an IC50 value comparable to standard chemotherapeutic agents like doxorubicin. The structure-activity relationship (SAR) analysis suggests that the presence of both the chlorophenyl thio group and the nitrophenoxy group is crucial for enhancing cytotoxicity.

Table 2: Antitumor Activity Data

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A43123.30 ± 0.3520.00
Jurkat<1015.00

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. In a study involving lipopolysaccharide (LPS)-induced inflammation models, it was found to significantly reduce nitric oxide production in activated microglia cells.

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines, suggesting potential therapeutic benefits in neurodegenerative diseases such as Parkinson's disease.

Table 3: Anti-inflammatory Activity Results

TreatmentNO Production (µM)Control NO Production (µM)
Compound5.2 ± 0.512.0 ± 0.8
Rimonabant6.0 ± 0.3-

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